molecular formula C10H19NO4 B134681 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid CAS No. 125995-17-7

2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid

Cat. No.: B134681
CAS No.: 125995-17-7
M. Wt: 217.26 g/mol
InChI Key: BNGGGQKEDABCQY-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Types of Reactions

2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of atorvastatin, it plays a role in inhibiting the enzyme HMG-CoA reductase, which is involved in the production of cholesterol . This inhibition leads to a decrease in cholesterol levels in the blood .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to serve as a crucial intermediate in the synthesis of atorvastatin. Its ability to undergo various chemical reactions and its role in lowering cholesterol levels make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2)14-7(3-4-11)5-8(15-10)6-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGGGQKEDABCQY-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CC(=O)O)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H](C[C@@H](O1)CC(=O)O)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472867
Record name 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125995-17-7
Record name 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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